molecular formula C14H12N4O2S B2643232 4-methyl-N-((5-phenylisoxazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1210311-08-2

4-methyl-N-((5-phenylisoxazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2643232
CAS No.: 1210311-08-2
M. Wt: 300.34
InChI Key: CADIYHVMJXGBPD-UHFFFAOYSA-N
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Description

4-methyl-N-((5-phenylisoxazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that features a unique combination of isoxazole and thiadiazole rings. These structures are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-((5-phenylisoxazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.

    Formation of Thiadiazole Ring: The thiadiazole ring is often formed through the cyclization of thiosemicarbazides with carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the isoxazole and thiadiazole intermediates using appropriate reagents and conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the isoxazole ring.

    Reduction: Reduction reactions can target the nitro groups if present in the structure.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.

Scientific Research Applications

4-methyl-N-((5-phenylisoxazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-((5-phenylisoxazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide: shares similarities with other heterocyclic compounds like:

Uniqueness

What sets this compound apart is its unique combination of isoxazole and thiadiazole rings, which can confer distinct biological activities and chemical reactivity compared to other compounds with only one of these rings.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4-methyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S/c1-9-13(21-18-16-9)14(19)15-8-11-7-12(20-17-11)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CADIYHVMJXGBPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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